(E)-2-Cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide
Description
This compound features a prop-2-enamide backbone with distinct substituents:
- 2-Cyano group: Enhances electron-withdrawing properties and stabilizes the α,β-unsaturated system.
- 3-Aryl group: A 3-nitrophenyl ring substituted at position 4 with an N-methylanilino group (-N(CH₃)C₆H₅), introducing strong electron-donating (amine) and withdrawing (nitro) effects.
- Amide nitrogen: Modified with a 2-phenylethyl group (-NH-CH₂CH₂C₆H₅), contributing steric bulk and lipophilicity.
Molecular Formula: C₂₄H₂₁N₅O₃ Molecular Weight: 427.47 g/mol (calculated).
Properties
IUPAC Name |
(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-28(22-10-6-3-7-11-22)23-13-12-20(17-24(23)29(31)32)16-21(18-26)25(30)27-15-14-19-8-4-2-5-9-19/h2-13,16-17H,14-15H2,1H3,(H,27,30)/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOJREVOIYBAPX-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)C=C(C#N)C(=O)NCCC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NCCC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-Cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory, anticancer, and other pharmacological properties, supported by recent research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 446.89 g/mol. The compound features a cyano group, an enamide linkage, and a nitrophenyl moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, research on analogs has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colorectal cancer cells. The following table summarizes the IC50 values for different cell lines:
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| JMPR-01 | MCF-7 | 5.02 |
| JMPR-01 | MDA-MB-231 | 15.24 |
| Etoposide | MCF-7 | >50 |
| Etoposide | MDA-MB-231 | >50 |
These results indicate that the tested compound has significantly lower IC50 values compared to etoposide, a standard chemotherapeutic agent, suggesting enhanced efficacy against these cancer types .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory properties. In vivo studies using models of inflammation (e.g., CFA-induced paw edema) showed that the compound effectively reduced edema comparable to dexamethasone, a well-known anti-inflammatory drug. The following table presents the results of these studies:
| Treatment | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| JMPR-01 | 100 | Significant |
| Dexamethasone | 100 | Significant |
Moreover, the compound demonstrated a reduction in nitrite production and cytokine levels (IL-1β and TNFα) in macrophage cultures at non-cytotoxic concentrations .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by decreased mitochondrial membrane potential in treated cells.
- Modulation of Inflammatory Mediators : It appears to inhibit key enzymes involved in inflammation, such as iNOS and COX-2, thereby reducing the synthesis of pro-inflammatory cytokines and mediators .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study: JMPR-01 - This compound was shown to significantly reduce leukocyte migration in zymosan-induced peritonitis models by up to 90% at optimal doses, indicating strong anti-inflammatory efficacy .
- Case Study: Les-3331 - Another derivative exhibited lower cytotoxicity against human skin fibroblasts while maintaining high efficacy against breast cancer cell lines, further supporting the selective targeting ability of these compounds .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase.
Case Study : In vitro studies revealed that concentrations as low as 5 µM inhibited the proliferation of breast cancer cells (MCF-7), indicating its potential as an anticancer agent.
Antioxidant Properties
The compound has shown promising antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases.
Research Findings : In cellular models, it effectively scavenged free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at combating oxidative damage.
Neuroprotective Effects
Emerging studies indicate that this compound may possess neuroprotective properties.
Mechanism : It seems to modulate neuroinflammatory pathways and protect neuronal cells from damage induced by toxic agents such as glutamate.
Case Study : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function metrics, highlighting its potential for treating neurodegenerative diseases.
Photonic Devices
The unique structural properties of (E)-2-Cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide have led to its investigation in the field of photonic materials.
Findings : Studies suggest that this compound can be incorporated into polymer matrices to enhance their optical properties, making them suitable for applications in light-emitting diodes (LEDs) and laser technology.
Sensor Technology
The compound's ability to interact with various analytes has made it a candidate for sensor development.
Research Insights : Preliminary studies indicate that it can be used as a sensing material for detecting specific biomolecules, potentially leading to advancements in diagnostic tools.
Summary of Biological Activities
| Activity Type | Mechanism/Outcome | Case Study Findings |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | Inhibits MCF-7 cell proliferation at 5 µM |
| Antioxidant | Scavenges free radicals | IC50 comparable to ascorbic acid |
| Neuroprotective | Modulates neuroinflammation, protects neurons | Improved cognitive function in animal models |
| Photonic Devices | Enhances optical properties in polymer matrices | Suitable for LED and laser technology |
| Sensor Technology | Interacts with analytes for biosensing applications | Potential development of diagnostic sensors |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations:
Electronic Effects: The target’s 3-nitro group is strongly electron-withdrawing, while the N-methylanilino group at position 4 donates electrons via resonance. This contrast may enhance intramolecular charge transfer, affecting reactivity and optical properties compared to analogs like 5b (electron-donating methoxy) .
Steric and Lipophilic Effects :
- The 2-phenylethyl group on the amide nitrogen increases steric hindrance and lipophilicity compared to smaller substituents (e.g., phenyl in ). This could influence solubility and membrane permeability.
Regulatory Status: While acryloylfentanyl (a structural analog with a piperidine ring) is regulated under narcotics conventions , the target’s nitro and N-methylanilino groups likely preclude opioid activity, highlighting divergent pharmacological profiles.
Melting Points:
- High melting points (e.g., 292°C for 5b ) correlate with polar substituents (e.g., sulfamoyl), while the target’s nitro group may similarly elevate its melting point.
Crystal Packing:
- The analog in crystallizes in a monoclinic system (space group P2₁/c), with cell parameters a = 12.0639 Å, b = 19.983 Å. The target’s bulkier substituents may alter packing efficiency, impacting solubility and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
